RO-1-5237

Description

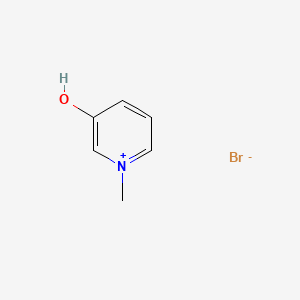

The exact mass of the compound Pyridinium, 3-hydroxy-1-methyl-, bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpyridin-1-ium-3-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNRNYCXMUTXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31034-86-3 | |

| Record name | 3-Hydroxy-1-methylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31034-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-1-5237 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031034863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 3-hydroxy-1-methyl-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RO-1-5237 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25WZ9EI09G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rondonin: A Technical Guide to a Novel Hemocyanin-Derived Peptide with Antifungal and Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rondonin is a naturally occurring peptide with potent antifungal and antiviral activities, first isolated from the hemolymph of the tarantula Acanthoscurria rondoniae.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of Rondonin. It details the experimental protocols for its isolation, purification, and activity assessment, and presents its quantitative biological data in structured tables. Furthermore, this guide elucidates the proposed mechanism of action of Rondonin, which involves intracellular nucleic acid binding rather than membrane disruption, and visualizes key experimental workflows and its mechanistic pathway using Graphviz diagrams. This document serves as a core resource for researchers interested in the therapeutic potential of Rondonin and other hemocyanin-derived antimicrobial peptides.

Discovery and Origin

Rondonin was discovered during investigations into the antimicrobial components of the hemolymph of the spider Acanthoscurria rondoniae.[1] It was isolated from the plasma component of the hemolymph and was identified as a novel antifungal peptide.[1]

Origin from Hemocyanin

Subsequent sequencing and analysis revealed that Rondonin is a C-terminal fragment of the 'd' subunit of hemocyanin, a protein responsible for oxygen transport in the hemolymph of many chelicerates.[1] This discovery suggests that hemocyanin may serve as a precursor molecule for the production of antimicrobial peptides as part of the spider's innate immune system.[3]

Peptide Characteristics

Rondonin is a non-cationic peptide with the primary amino acid sequence IIIQYEGHKH and a molecular mass of 1236.776 Da.[1][2] Its neutral charge is a distinguishing feature compared to many other antimicrobial peptides that are typically cationic.

Biological Activity

Rondonin exhibits a range of biological activities, most notably against fungal and viral pathogens. It is not cytotoxic to mammalian cells, indicating a favorable selectivity profile.[3][4]

Antifungal Activity

Rondonin has demonstrated significant inhibitory activity against a variety of clinically relevant fungal species, particularly from the Candida and Cryptococcus genera.[1][4] Its antifungal activity is pH-dependent, with optimal efficacy observed at acidic pH levels (pH 4-5).[3][4]

Antiviral Activity

In addition to its antifungal properties, Rondonin has been shown to possess antiviral activity against several RNA viruses, including Measles, H1N1, and encephalomyocarditis virus.[3][4]

Synergistic Activity

Rondonin exhibits a synergistic effect when used in combination with other antimicrobial peptides, such as gomesin, another spider-derived peptide.[4] This synergy suggests potential for combination therapies to enhance efficacy and reduce the required therapeutic dose of each agent.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of Rondonin.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

| Candida albicans MDM8 | 16.75 - 33.5 | [4] |

| Candida albicans IOC 4558 | 40 | [1] |

| Candida krusei IOC 4559 | 40 | [1] |

| Candida glabrata IOC 4565 | 40 | [1] |

| Candida parapsilosis IOC 4564 | 40 | [1] |

| Candida tropicalis IOC 4560 | 40 | [1] |

| Candida guilliermondii IOC 4557 | 40 | [1] |

| Cryptococcus neoformans VNI (WM148) | >100 | [4] |

| Trichosporon sp. IOC 4569 | 40 | [1] |

Table 1: Antifungal Activity of Rondonin

| Virus | Activity | Reference |

| Measles virus | Detected | [3][4] |

| H1N1 (Influenza A) | Detected | [3][4] |

| Encephalomyocarditis virus | Detected | [3][4] |

Table 2: Antiviral Activity of Rondonin

| Peptide Combination | Target Organism | Fractional Inhibitory Concentration Index (FICI) | Result | Reference |

| Rondonin + Gomesin | Candida albicans MDM8 | 0.31 | Synergistic | [4] |

Table 3: Synergistic Activity of Rondonin

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of Rondonin.

Isolation and Purification of Rondonin from Spider Hemolymph

Objective: To isolate and purify Rondonin from the hemolymph of Acanthoscurria rondoniae.

Methodology:

-

Hemolymph Collection: Hemolymph is collected from the spider, typically by cardiac puncture, into an anticoagulant buffer.

-

Separation of Plasma and Hemocytes: The collected hemolymph is centrifuged to separate the plasma from the hemocytes.

-

Solid-Phase Extraction (SPE): The plasma is subjected to SPE using a C18 cartridge to pre-purify the peptides. Elution is performed with increasing concentrations of acetonitrile (ACN). The fraction containing Rondonin is typically eluted with 40% ACN.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fraction from SPE is further purified by RP-HPLC on a C18 column. A gradient of ACN in water with 0.1% trifluoroacetic acid (TFA) is used for elution. Fractions are collected and tested for antimicrobial activity.

-

Mass Spectrometry: The purified active fraction is analyzed by mass spectrometry to determine the molecular mass of the peptide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Rondonin against fungal strains. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A2.[5][6][7]

Methodology:

-

Inoculum Preparation: Fungal colonies from a fresh agar plate are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

-

Peptide Dilution: A serial two-fold dilution of Rondonin is prepared in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: The standardized fungal inoculum is added to each well containing the peptide dilutions.

-

Controls: A growth control (inoculum without peptide) and a sterility control (medium only) are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth (e.g., ≥80% reduction in turbidity) compared to the growth control, assessed visually or with a microplate reader.

Nucleic Acid Binding Assay (Fluorescence Spectroscopy)

Objective: To assess the interaction of Rondonin with DNA and RNA.

Methodology:

-

Sample Preparation: Solutions of Rondonin and nucleic acids (e.g., calf thymus DNA or yeast RNA) are prepared in a suitable buffer (e.g., Tris-HCl).

-

Fluorescence Measurement: The intrinsic fluorescence of Rondonin (due to its tyrosine residue) is measured in the absence and presence of increasing concentrations of nucleic acids using a spectrofluorometer.

-

Data Analysis: Changes in the fluorescence intensity or wavelength of maximum emission upon addition of nucleic acids are indicative of binding. Quenching or enhancement of the fluorescence signal can be used to quantify the binding affinity.

Mechanism of Action

The proposed mechanism of action for Rondonin is distinct from many other antimicrobial peptides. Instead of disrupting the fungal cell membrane, Rondonin translocates across the membrane and interacts with intracellular targets.[4]

Intracellular Targeting

Studies have shown that Rondonin does not cause significant membrane permeabilization.[4] Instead, it is believed to enter the fungal cell, possibly through a yet-to-be-identified transporter or endocytic pathway, and bind to nucleic acids (DNA and RNA).[1][4] This binding is thought to interfere with essential cellular processes such as DNA replication and protein synthesis, ultimately leading to fungal cell death.[1]

Visualizations

Experimental Workflow and Signaling Pathways

References

- 1. In silico bioprospecting of receptors associated with the mechanism of action of Rondonin, an antifungal peptide from spider Acanthoscurria rondoniae haemolymph - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rondonin: antimicrobial properties and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rondonin: antimicrobial properties and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. researchgate.net [researchgate.net]

Rondonin (UniProt: B3EWP8): A Technical Guide to its Core Attributes and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rondonin (UniProt accession number B3EWP8) is a novel antimicrobial peptide derived from the hemolymph of the spider Acanthoscurria rondoniae.[1][2] This technical guide provides an in-depth overview of Rondonin's core characteristics, including its primary sequence, physicochemical properties, and its multifaceted antimicrobial activities. We present a comprehensive summary of the quantitative data related to its antifungal and antiviral efficacy, detailed experimental protocols for its characterization, and a visualization of its proposed mechanism of action. Rondonin's unique, non-membranolytic mode of action, involving nucleic acid binding, positions it as a promising candidate for the development of new therapeutics against fungal and viral infections.[1][2][3]

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with alternative mechanisms of action. Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that form a crucial component of the innate immune system in a wide range of organisms.[1][2] Rondonin, a peptide fragment originating from the C-terminus of subunit 'D' of hemocyanin in Acanthoscurria rondoniae, has been identified as a potent antifungal and antiviral agent.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on Rondonin (B3EWP8).

Core Protein Characteristics

Rondonin is a small peptide with a molecular mass of 1236 Da.[1][2] Its primary sequence has been determined to be IIIQYEGHKH .

Table 1: Physicochemical Properties of Rondonin (B3EWP8)

| Property | Value | Reference |

| UniProt Accession | B3EWP8 | [1][2] |

| Amino Acid Sequence | IIIQYEGHKH | [1][2] |

| Molecular Weight | 1236 Da | [1][2] |

| Organism of Origin | Acanthoscurria rondoniae (Spider) | [1][2] |

| Cellular Origin | Hemolymph | [1] |

| Precursor Protein | Hemocyanin subunit 'D' (C-terminal fragment) | [1][2][3] |

Antimicrobial Activity

Rondonin exhibits a broad spectrum of antimicrobial activity, with notable efficacy against pathogenic yeasts and RNA viruses.[1][2][3]

Antifungal Activity

Rondonin has demonstrated significant inhibitory effects against various fungal species. Its activity is pH-dependent, with optimal performance observed in acidic environments (pH 4-5).[1][2][3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Rondonin against Fungal Pathogens

| Fungal Species | Strain | MIC (µM) | pH | Medium | Reference |

| Candida albicans | MDM8 | 16.75 - 33.5 | Not Specified | Not Specified | [3] |

| Candida albicans | MDM8 | 12.5 - 25 | 4.0 | ½ PDB | [3] |

| Candida albicans | MDM8 | 12.5 - 25 | 5.0 | ½ PDB | [3] |

| Candida albicans | MDM8 | 25 - 50 | 6.0 | ½ PDB | [3] |

| Candida albicans | MDM8 | 50 - 100 | 7.0 | ½ PDB | [3] |

| Candida albicans | MDM8 | 50 - 100 | 8.0 | ½ PDB | [3] |

| Cryptococcus neoformans | VNI (WM148) | 25 - 50 | 5.0 | ½ PDB | [3] |

| Pichia farinosus | Not Detected (up to 100 µM) | 5.0 | ½ PDB | [3] | |

| Saccharomyces cerevisiae | Industrial cepa | Not Detected (up to 100 µM) | 5.0 | ½ PDB | [3] |

Note: ½ PDB refers to half-strength potato dextrose broth.

Furthermore, Rondonin exhibits synergistic activity with Gomesin, another antimicrobial peptide from spider hemocytes, against human yeast pathogens, suggesting potential for combination therapies.[1][2][3]

Antiviral Activity

Rondonin has been shown to possess antiviral properties against several RNA viruses.[1][2] This broadens its therapeutic potential beyond fungal infections.

Table 3: Antiviral Spectrum of Rondonin

| Virus | Type | Reference |

| Measles virus | RNA virus | [1][2] |

| H1N1 (Influenza A) | RNA virus | [1][2] |

| Encephalomyocarditis virus | RNA virus | [1][2] |

Mechanism of Action

A key feature of Rondonin is its non-lytic mechanism of action. Unlike many antimicrobial peptides that disrupt cellular membranes, Rondonin does not interact with model membranes.[1][2][3] Instead, its antimicrobial effect is attributed to its ability to bind to nucleic acids (DNA/RNA) within yeast cells, thereby interfering with essential cellular processes.[1][3] This targeted intracellular action is a significant advantage, as it may reduce the likelihood of resistance development and minimize off-target effects.

Safety and Toxicology

Preclinical evaluations have indicated that Rondonin is non-cytotoxic to mammalian cells.[1][2][3] This favorable safety profile is a critical attribute for its potential development as a therapeutic agent.

Table 4: Cytotoxicity of Rondonin

| Cell Line | Cell Type | Result | Concentration | Reference |

| VERO | African green monkey kidney | Non-cytotoxic | Up to 200 µM | [3] |

| HeLa | Human cervical cancer | Non-cytotoxic | Not specified | [3] |

| Y1 | Mouse adrenal cancer | Non-cytotoxic | Not specified | [3] |

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M-27A2 guidelines.[3]

-

Fungal Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans) in a suitable broth (e.g., half-strength potato dextrose broth, ½ PDB) at 30°C until it reaches the mid-logarithmic growth phase.

-

Dilute the culture to a final concentration of 1 x 10⁴ colony-forming units (CFU)/mL in ½ PDB.

-

-

Peptide Preparation:

-

Dissolve synthetic Rondonin in sterile Milli-Q water to a stock concentration of 1 mM.

-

-

Microtiter Plate Assay:

-

Perform serial five-fold dilutions of the Rondonin stock solution in a 96-well sterile microtiter plate to achieve the desired concentration range. The final volume in each well should be 100 µL.

-

Add 80 µL of the diluted fungal inoculum to each well containing 20 µL of the diluted peptide.

-

Include a positive control (fungal inoculum without peptide) and a negative control (broth only).

-

-

Incubation and Measurement:

-

Incubate the plates at 30°C for 18 hours.

-

Determine the optical density (OD) at 595 nm using a microplate reader.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest peptide concentration that causes 100% inhibition of fungal growth.

-

Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Seed mammalian cells (e.g., VERO, HeLa, Y1) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

-

-

Peptide Treatment:

-

Prepare serial dilutions of Rondonin, starting from an initial concentration of 200 µM.

-

Add 20 µL of the diluted peptide to the respective wells.

-

Include a negative control (cells with PBSA) and a positive control for cytotoxicity (cells with 20% DMSO).

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Assay:

-

Wash the wells twice with PBSA.

-

Add 100 µL of DMEM supplemented with 10% FBS and 0.5 mg/mL MTT to each well.

-

Incubate for an appropriate time to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength to determine cell viability.

-

Conclusion and Future Directions

Rondonin (B3EWP8) is a promising antimicrobial peptide with a unique mechanism of action that distinguishes it from many conventional antibiotics and other AMPs. Its potent antifungal and antiviral activities, coupled with a favorable safety profile, make it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular interactions between Rondonin and its nucleic acid targets, understanding its mechanism of cellular uptake, and evaluating its in vivo efficacy in relevant animal models of infection. The synergistic effects observed with other AMPs also warrant further investigation for the development of effective combination therapies. The data and protocols presented in this guide provide a solid foundation for advancing the research and development of Rondonin as a next-generation antimicrobial agent.

References

Rondonin Peptide: A Technical Guide on its Core Functions and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rondonin is a novel antimicrobial peptide (AMP) originally isolated from the hemolymph of the spider Acanthoscurria rondoniae.[1] It represents a class of host defense molecules with significant potential for therapeutic applications. Structurally, Rondonin is a neutral, amphiphilic peptide with the primary amino acid sequence IIIQYEGHKH and a molecular mass of approximately 1236 Da.[1][2][3] Notably, this sequence is identical to the C-terminal fragment of subunit 'd' of hemocyanin, a respiratory protein found in spiders such as Aphonopelma hentzi and Eurypelma californicum.[1][4] This discovery suggests that hemocyanin may serve as a precursor molecule, undergoing enzymatic processing to release bioactive peptides as part of the innate immune system of arachnids.[1][4] Unlike many AMPs that target microbial membranes, Rondonin exhibits a distinct mechanism of action, primarily targeting intracellular processes, which makes it a compelling subject for research and drug development, particularly in an era of growing antimicrobial resistance.[4][5] This document provides a comprehensive overview of the known functions, mechanisms, and experimental data related to the Rondonin peptide.

Core Functions of Rondonin

Rondonin's biological activities are primarily antimicrobial, with demonstrated efficacy against both pathogenic fungi and specific viruses. It is characterized by its lack of cytotoxicity against mammalian cells, highlighting its potential as a selective therapeutic agent.[4][5]

Antifungal Activity

Rondonin displays potent activity against a range of clinically relevant yeasts and filamentous fungi.[3][4] Its efficacy is notably dependent on environmental pH, with optimal activity observed in acidic conditions (pH 4-5).[2][4][5] This feature may be particularly relevant for treating infections in acidic microenvironments of the body. The peptide is effective against several species of the genus Candida as well as Cryptococcus neoformans, an encapsulated yeast responsible for opportunistic infections in immunocompromised individuals.[4]

Antiviral Activity

A significant and novel function of Rondonin is its activity against RNA viruses.[4] Experimental evidence has demonstrated its efficacy against Measles, H1N1 influenza, and encephalomyocarditis viruses.[2][5] This finding is particularly noteworthy as it was the first report of a peptide fragment derived from an arthropod hemocyanin exhibiting activity against human viruses, opening new avenues for antiviral drug discovery.[2][4]

Synergistic Effects

Rondonin demonstrates a powerful synergistic relationship with gomesin, another antimicrobial peptide derived from spider hemocytes.[4] When used in combination, the two peptides show enhanced antifungal activity against Candida albicans, suggesting that combination therapies could be a viable strategy to increase efficacy and potentially reduce the required therapeutic dose, thereby minimizing side effects and the risk of resistance.[2][4]

Mechanism of Action

The mechanism of action of Rondonin is fundamentally different from that of many membrane-disrupting antimicrobial peptides.

-

Intracellular Targeting: The primary mode of action involves the peptide's ability to bind to fungal nucleic acids (DNA and/or RNA).[2][3][4] This interaction is believed to inhibit essential cellular processes such as replication and transcription, ultimately preventing cell proliferation and leading to fungal cell death.[1][3]

-

Membrane Interaction: Rondonin does not cause significant membrane disturbance or disruption at neutral pH.[4][5] Studies using model membranes that mimic bacterial cell surfaces showed no strong interaction at pH 7.[4] However, at an acidic pH of 5, some interaction with model membranes was observed, suggesting that pH may influence its initial association with the cell surface before translocation.[4]

-

Cellular Entry: While the precise translocation mechanism is not fully elucidated, in silico studies propose a model for cellular entry. It is hypothesized that Rondonin may cross the fungal membrane by interacting with integral membrane proteins, such as the Outer membrane protein F (OmpF).[3] Following entry into the cytoplasm, it can then engage with its intracellular targets.[3]

-

Lack of Cytotoxicity: The peptide shows no cytotoxic effects on mammalian cells, including human red blood cells, indicating a high degree of selectivity for microbial targets.[1][4]

Quantitative Data Summary

The following tables summarize the key physicochemical and biological activity data for the Rondonin peptide.

Table 1: Physicochemical Properties of Rondonin

| Property | Value | Reference |

|---|---|---|

| Primary Sequence | IIIQYEGHKH | [1][4] |

| Molecular Mass | 1236.77 Da | [1][3] |

| Net Charge (in silico) | 0 | [3] |

| Hydrophobic Index | 0.477 | [3] |

| Hydrophobic Moment | 0.236 |[3] |

Table 2: Antifungal Activity of Rondonin

| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans MDM8 | 16.75–33.5 µM | [4] |

| Candida albicans IOC 4558 | 40 µM | [3] |

| Candida krusei IOC 4559 | 40 µM | [3] |

| Candida glabrata IOC 4565 | 40 µM | [3] |

| Candida parapsilosis IOC 4564 | 40 µM | [3] |

| Candida tropicalis IOC 4560 | 40 µM | [3] |

| Candida guilliermondii IOC 4557 | 40 µM | [3] |

| Cryptococcus neoformans | Active (MIC not specified) | [4] |

| Trichosporon sp. IOC 4569 | 40 µM |[3] |

Table 3: Synergistic Activity of Rondonin with Gomesin

| Peptide Combination | Target Organism | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference |

|---|

| Rondonin + Gomesin | Candida albicans MDM8 | 0.31 | Synergistic Effect (FICI ≤ 0.5) |[4] |

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for characterizing the function of Rondonin.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Fungal strains (e.g., C. albicans) are cultured in a suitable broth, such as Potato Dextrose Broth (PDB).

-

pH Adjustment: To evaluate pH dependence, the PDB medium is adjusted to various pH values ranging from 4 to 8.[4]

-

Peptide Dilution: Synthetic Rondonin is serially diluted in the pH-adjusted medium in a 96-well microtiter plate. Concentrations typically range up to 100 µM.[4]

-

Inoculation: A standardized suspension of the fungal culture is added to each well.

-

Incubation: The plate is incubated under appropriate conditions for the specific fungus (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.

Synergy Assay (Checkerboard Method)

This protocol assesses the combined effect of two antimicrobial agents.

-

Plate Setup: A 96-well plate is prepared with serial dilutions of Rondonin along the rows and serial dilutions of gomesin along the columns. This creates a matrix of varying concentration combinations.[4]

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (C. albicans MDM8).[4]

-

Incubation: The plate is incubated as described for the MIC assay.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Rondonin in combination / MIC of Rondonin alone) + (MIC of Gomesin in combination / MIC of Gomesin alone).

-

Interpretation: An FICI value of ≤ 0.5 indicates synergy; > 0.5 to ≤ 4.0 indicates no interaction; > 4.0 indicates antagonism.[4]

Hemolysis Assay

This protocol evaluates the cytotoxicity of the peptide against mammalian red blood cells.

-

Erythrocyte Preparation: Fresh human red blood cells (HRBCs) are washed and resuspended in a suitable buffer (e.g., PBS).[1]

-

Incubation: The cell suspension is incubated with various concentrations of synthetic Rondonin (e.g., 0.2 to 134 µM) for 3 hours at 37°C.[1]

-

Controls: A negative control (buffer only) and a positive control (0.1% Triton X-100 for 100% hemolysis) are included.

-

Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength to quantify hemoglobin release.

-

Calculation: The percentage of hemolysis is calculated relative to the positive control.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for Rondonin and a typical experimental workflow.

Caption: Proposed mechanism of action for the Rondonin peptide against fungal cells.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. researchgate.net [researchgate.net]

- 2. Rondonin: antimicrobial properties and mechanism of action [agris.fao.org]

- 3. In silico bioprospecting of receptors associated with the mechanism of action of Rondonin, an antifungal peptide from spider Acanthoscurria rondoniae haemolymph - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rondonin: antimicrobial properties and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rondonin: antimicrobial properties and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Rondonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antimicrobial and antiviral activities of Rondonin, a peptide derived from the hemocyanin of the spider Acanthoscurria rondoniae. The information presented herein is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Rondonin is a nonapeptide with the primary sequence IIIQYEGHKH, identified as a fragment of subunit 'D' of hemocyanin.[1][2][3] It exhibits potent antifungal activity, particularly against yeast pathogens, and has also demonstrated antiviral properties against RNA viruses.[1][2] A key characteristic of Rondonin's mechanism of action is its departure from the typical membrane-disrupting behavior of many antimicrobial peptides (AMPs).[1] Instead, it penetrates the target cell to interact with intracellular components.[1][4] This guide will delve into the specifics of its action, from its physicochemical properties to its molecular targets and the experimental evidence supporting these findings.

Physicochemical Properties and Antimicrobial Spectrum

Rondonin is a peptide with a molecular mass of 1236 Da.[1][2] Unlike many cationic AMPs, Rondonin has a neutral charge.[3][4] Its antifungal activity is notably pH-dependent, with optimal efficacy observed at acidic pH levels of 4 to 5.[1][2]

Table 1: Antimicrobial and Antiviral Spectrum of Rondonin

| Organism Type | Species | Activity |

| Fungi (Yeast) | Candida albicans | Antifungal[1][4] |

| Candida krusei | Antifungal[4] | |

| Candida glabrata | Antifungal[4] | |

| Candida parapsilosis | Antifungal[4] | |

| Candida tropicalis | Antifungal[4] | |

| Candida guilliermondii | Antifungal[4] | |

| Cryptococcus neoformans | Antifungal[1] | |

| Saccharomyces cerevisiae | Antifungal[1] | |

| Fungi (Filamentous) | Trichosporon sp. | Antifungal[4] |

| Viruses (RNA) | Measles virus | Antiviral[1][2] |

| H1N1 influenza virus | Antiviral[1][2] | |

| Encephalomyocarditis virus | Antiviral[1][2] |

Core Mechanism of Action: Intracellular Targeting

The primary mechanism of action of Rondonin involves translocation across the fungal cell membrane without causing significant disruption, followed by interaction with intracellular targets, namely nucleic acids.[1][4]

Figure 1. Proposed mechanism of action of Rondonin in fungal cells.

In silico studies have further elucidated potential molecular targets that may facilitate Rondonin's entry and intracellular activity. These computational models suggest that Rondonin may interact with outer membrane proteins, such as F and A, which could act as channels for its passage into the cell.[5] Once inside, it is hypothesized to interfere with key enzymes involved in genetic material processing, such as fumarate reductase and ATP-dependent DNA helicase.[5]

Synergistic Activity

Rondonin exhibits synergistic antifungal activity when combined with gomesin, another antimicrobial peptide derived from a spider.[1][2] This suggests a potential for combination therapies to enhance efficacy and reduce the likelihood of resistance.

Table 2: Synergistic Antifungal Activity of Rondonin and Gomesin against Candida albicans

| Peptide | MIC (alone) | MIC (in combination) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| Rondonin | 50 µM | - | 0.31 | Synergism[1] |

| Gomesin | 1.2 µM | - |

Cytotoxicity Profile

A crucial aspect of any potential therapeutic agent is its safety profile. Studies have shown that Rondonin is not cytotoxic to mammalian cells, including VERO cells (renal cells from the African green monkey) and human red blood cells, at concentrations effective against microbial targets.[1][3][4] This favorable selectivity index highlights its potential as a therapeutic candidate.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of Rondonin.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M-27A2 guidelines.[1]

Figure 2. Workflow for the liquid growth inhibition assay.

-

Preparation of Fungal Inoculum: Fungal strains are cultured in a suitable broth (e.g., ½ potato dextrose broth, PDB) to a desired cell density.

-

Peptide Dilution: Rondonin is serially diluted in the assay medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension to a final volume of 100 µL.

-

Incubation: The plate is incubated under appropriate conditions for the specific fungus (e.g., 30°C for C. albicans).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the peptide that visibly inhibits fungal growth, often confirmed by measuring absorbance.

This assay is used to assess the binding of Rondonin to nucleic acids.[1]

Figure 3. Workflow for the DNA/RNA gel retardation assay.

-

Nucleic Acid Extraction: Genomic DNA and total RNA are purified from the target microorganisms.

-

Binding Reaction: A fixed amount of nucleic acid (e.g., 100 ng of DNA) is mixed with increasing concentrations of Rondonin.

-

Incubation: The mixture is incubated to allow for binding.

-

Gel Electrophoresis: The samples are loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The gel is stained with a nucleic acid stain (e.g., ethidium bromide) and visualized under UV light. A retardation in the migration of the nucleic acid band in the presence of Rondonin indicates binding.

This assay evaluates the toxicity of Rondonin against mammalian cells.[1]

-

Cell Culture: Mammalian cells (e.g., VERO cells) are cultured in a 96-well plate to a specific confluence.

-

Treatment: The cells are incubated with serial dilutions of Rondonin (e.g., starting from 200 µM).

-

Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay or by observing cell morphology under a microscope.

Conclusion and Future Directions

Rondonin presents a promising scaffold for the development of novel antifungal and antiviral agents. Its unique intracellular mechanism of action, which circumvents direct membrane lysis, may offer advantages in terms of reduced host cell toxicity and potentially a lower propensity for resistance development. The synergistic effect with other AMPs like gomesin further broadens its therapeutic potential.

Future research should focus on several key areas:

-

Elucidation of Signaling Pathways: While the direct binding to nucleic acids is established, the downstream effects on specific cellular signaling pathways in fungi and viruses remain to be fully characterized.

-

Identification of Translocation Mechanisms: The precise mechanism by which Rondonin crosses the microbial cell membrane without causing disruption is an important area for further investigation.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models of fungal and viral infections are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of Rondonin.

-

Structure-Activity Relationship Studies: Modification of the Rondonin sequence could lead to analogs with enhanced potency, broader spectrum of activity, or improved stability.

References

- 1. Rondonin: antimicrobial properties and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rondonin: antimicrobial properties and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.butantan.gov.br [repositorio.butantan.gov.br]

Rondonin from Acanthoscurria rondoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rondonin is a potent antifungal and antiviral peptide isolated from the hemolymph of the tarantula Acanthoscurria rondoniae. This technical guide provides a comprehensive overview of rondonin, including its physicochemical properties, biological activity, and putative mechanism of action. Detailed experimental protocols for the purification, characterization, and activity assessment of rondonin are presented to facilitate further research and development. This document consolidates current knowledge to serve as a valuable resource for scientists engaged in the discovery of novel anti-infective agents.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with unconventional mechanisms of action. Venoms and hemolymph of arthropods are rich sources of bioactive peptides, which are key components of their innate immune system. Rondonin, a peptide derived from the hemolymph of the spider Acanthoscurria rondoniae, has been identified as a promising candidate. It is a C-terminal fragment of subunit 'd' of the protein hemocyanin[1][2]. Rondonin exhibits significant activity against pathogenic yeasts and several RNA viruses, making it a molecule of interest for therapeutic development[1][2]. This guide synthesizes the available data on rondonin and provides detailed methodologies for its study.

Physicochemical Properties of Rondonin

Rondonin is a relatively small peptide with specific physicochemical characteristics that influence its biological activity. These properties are summarized in Table 1.

| Property | Value | Reference |

| Primary Sequence | IIIQYEGHKH | [1][2] |

| Molecular Mass | 1236.77 Da | [3] |

| Net Charge (predicted) | 0 (Neutral) | [3] |

| Hydrophobic Index | 0.477 | [3] |

| Hydrophobic Moment | 0.236 | [3] |

| UniProt Accession No. | B3EWP8 | [1][2] |

Biological Activity of Rondonin

Rondonin has demonstrated a range of biological activities, with its antifungal and antiviral properties being the most prominent.

Antifungal Activity

Rondonin is particularly effective against various species of pathogenic yeasts, including several Candida species and Trichosporon sp.[3][4]. Its activity is notably pH-dependent, with optimal efficacy observed in acidic environments (pH 4-5)[1][2]. This characteristic is particularly relevant for potential applications in environments with naturally low pH, such as the vaginal mucosa. A summary of its Minimum Inhibitory Concentrations (MICs) against different fungal strains is presented in Table 2.

| Fungal Species | Strain | MIC (µM) | pH | Reference |

| Candida albicans | MDM8 | 12.5 - 25 | 4.0 | [1] |

| Candida albicans | MDM8 | 12.5 - 25 | 5.0 | [1] |

| Candida albicans | MDM8 | 25 - 50 | 6.0 | [1] |

| Candida albicans | MDM8 | 50 - 100 | 7.0 | [1] |

| Candida albicans | MDM8 | 50 - 100 | 8.0 | [1] |

| Candida albicans | IOC 4558 | 40 | Not Specified | [3] |

| Candida krusei | IOC 4559 | 40 | Not Specified | [3] |

| Candida glabrata | IOC 4565 | 40 | Not Specified | [3] |

| Candida parapsilosis | IOC 4564 | 40 | Not Specified | [3] |

| Candida tropicalis | IOC 4560 | 40 | Not Specified | [3] |

| Candida guilliermondii | IOC 4557 | 40 | Not Specified | [3] |

| Trichosporon sp. | IOC 4569 | 40 | Not Specified | [3] |

Furthermore, rondonin exhibits a synergistic antifungal effect when combined with gomesin, another antimicrobial peptide from spider hemocytes, against Candida albicans[1].

Antiviral Activity

Rondonin has also been shown to possess antiviral properties against several RNA viruses. The reported antiviral activity includes efficacy against Measles, H1N1 influenza, and encephalomyocarditis virus[1][2]. Quantitative data on the extent of viral inhibition is still emerging, but initial studies indicate a promising spectrum of activity.

Cytotoxicity

An important characteristic of rondonin for its therapeutic potential is its low cytotoxicity against mammalian cells. Studies have shown that it is not cytotoxic to mammalian cells and does not cause hemolysis of human red blood cells[1][2].

Putative Mechanism of Action

Unlike many antimicrobial peptides that act by disrupting the cell membrane, rondonin is proposed to have an intracellular mechanism of action[1][2]. It does not cause membrane disturbance but is believed to penetrate the fungal cell and interact with intracellular targets[1]. A recent in silico bioprospecting study has provided a more detailed putative pathway for its action against fungal cells.

This proposed mechanism involves an initial interaction with the fungal cell surface, followed by cellular uptake, potentially mediated by outer membrane proteins. Once inside the cytoplasm, rondonin is thought to bind to and interfere with the function of key intracellular components such as flavoprotein fumarate reductase and ATP-dependent Holliday DNA helicase, as well as directly binding to nucleic acids (DNA/RNA). This ultimately leads to the inhibition of essential cellular processes and fungal cell death.

Experimental Protocols

The following section provides detailed methodologies for the study of rondonin, adapted from standard protocols for antimicrobial peptides.

Purification of Rondonin from Acanthoscurria rondoniae Hemolymph

This protocol describes a general procedure for the purification of rondonin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

References

- 1. Rondonin: antimicrobial properties and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rondonin: antimicrobial properties and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico bioprospecting of receptors associated with the mechanism of action of Rondonin, an antifungal peptide from spider Acanthoscurria rondoniae haemolymph - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Rondonin: A Technical Guide to its Biological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rondonin, a peptide derived from the hemolymph of the spider Acanthoscurria rondoniae, has emerged as a promising antimicrobial agent with a unique mechanism of action. This document provides a comprehensive overview of the biological properties of Rondonin, detailing its potent antifungal and antiviral activities. We present a summary of its physicochemical characteristics, quantitative efficacy data, and a thorough description of the experimental protocols used to elucidate its function. Furthermore, this guide illustrates its proposed mechanism of action and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with alternative mechanisms of action. Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that form a crucial component of the innate immune system in a wide range of organisms.[1][2] Rondonin is a peptide fragment derived from the 'D' subunit of hemocyanin in the spider Acanthoscurria rondoniae.[1][2][3] This technical guide provides an in-depth analysis of the biological properties of Rondonin, its mechanism of action, and its potential as a therapeutic agent.

Physicochemical Properties

Rondonin is a peptide with the primary amino acid sequence IIIQYEGHKH and a molecular mass of 1236 Da.[1][2][3][4] It is characterized as a neutral and amphiphilic peptide.[5]

Biological Activities

Rondonin exhibits a range of biological activities, primarily targeting fungal and viral pathogens. A key characteristic is its pH-dependent activity, with optimal performance in acidic environments (pH 4-5).[1][2][3]

Antifungal Activity

Rondonin has demonstrated significant inhibitory activity against a variety of clinically relevant yeast species.[5] Notably, it is effective against several Candida species, including C. albicans, C. krusei, C. glabrata, C. parapsilosis, C. tropicalis, and C. guilliermondii, as well as the filamentous fungus Trichosporon sp.[5] The peptide also shows activity against the encapsulated yeast Cryptococcus neoformans.[1] However, it was found to be inactive against Saccharomyces cerevisiae and several filamentous fungi such as Aspergillus niger, Cladosporium sp., and Penicillium fumegatus.[1][4] Importantly, Rondonin does not exhibit antibacterial activity, which suggests it may not harm the natural bacterial flora.[1]

Antiviral Activity

In addition to its antifungal properties, Rondonin has been shown to possess antiviral activity against several RNA viruses, including Measles virus, H1N1 influenza virus, and Encephalomyocarditis virus.[1][2][3] This is the first report of an arthropod hemocyanin fragment demonstrating activity against human viruses.[1][2][3]

Synergistic Effects

Rondonin displays a synergistic antifungal effect when combined with gomesin, another antimicrobial peptide found in spider hemocytes.[1][2][3] The fractional inhibitory concentration index (FICI) for the combination against C. albicans MDM8 was determined to be 0.31, indicating a potent synergistic interaction.[1]

Cytotoxicity

A crucial aspect of any potential therapeutic agent is its safety profile. Studies have shown that Rondonin is not cytotoxic to mammalian cells, highlighting its potential for selective antimicrobial activity.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the antimicrobial activity of Rondonin.

Table 1: Minimum Inhibitory Concentration (MIC) of Rondonin against Fungal Strains

| Fungal Strain | MIC (µM) | Reference |

| Candida albicans MDM8 | 16.75 - 33.5 | [1] |

| Candida albicans IOC 4558 | 40 | [5] |

| Candida krusei IOC 4559 | 40 | [5] |

| Candida glabrata IOC 4565 | 40 | [5] |

| Candida parapsilosis IOC 4564 | 40 | [5] |

| Candida tropicalis IOC 4560 | 40 | [5] |

| Candida guilliermondii IOC 4557 | 40 | [5] |

| Trichosporon sp. IOC 4569 | 40 | [5] |

Table 2: Synergistic Activity of Rondonin and Gomesin against Candida albicans MDM8

| Peptide/Combination | MIC (µM) | Fractional Inhibitory Concentration Index (FICI) | Reference |

| Rondonin | 25 | - | [1] |

| Gomesin | 0.6 | - | [1] |

| Rondonin + Gomesin | 1.5 / 0.15 | 0.31 | [1] |

Mechanism of Action

The mechanism of action of Rondonin is distinct from many other antimicrobial peptides that function by disrupting the cell membrane.[1] Experimental evidence suggests that Rondonin does not interact with or permeabilize model membranes that mimic yeast or bacterial cell membranes.[1][2][3] Instead, its primary mode of action involves binding to the nucleic acids (DNA and RNA) of yeast cells, thereby inhibiting essential cellular processes and leading to cell death.[1][2][3][5] This intracellular targeting mechanism is a key feature of Rondonin's biological activity.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological properties of Rondonin.

Peptide Synthesis

Rondonin was synthesized with a purity of 98% using the classic Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis methodology.[1]

Antimicrobial Activity Assays

The antifungal activity of Rondonin was assessed using a liquid growth inhibition assay in 96-well microtiter plates.[1]

-

Microorganisms and Media: Fungal strains such as Candida species were cultured in a poor dextrose broth (½ PDB: 1.2 g potato dextrose in 100 mL of H₂O at pH 5.0).

-

Assay Protocol: A modified M-27A2 protocol from the Clinical and Laboratory Standards Institute (CLSI) was followed. The assay was performed in a final volume of 100 µL in 96-well sterile plates. Serial dilutions of Rondonin were incubated with a standardized inoculum of the fungal cells.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the peptide that caused 100% inhibition of visible growth after a specified incubation period.

DNA/RNA Gel Retardation Assay

This assay was used to investigate the binding of Rondonin to nucleic acids.

-

Nucleic Acid Extraction: Genomic DNA and total RNA were extracted from yeast and bacterial cells.

-

Binding Reaction: A fixed amount of genomic DNA (100 ng) or total RNA (89 ng·µL⁻¹) was incubated with increasing concentrations of Rondonin (1.2–12 µg).

-

Electrophoresis: The mixtures were then subjected to agarose gel electrophoresis.

-

Analysis: The retardation of the nucleic acid bands in the gel in the presence of Rondonin indicates binding of the peptide to the DNA or RNA.

FITC Conjugate Preparation and Cellular Localization

To visualize the localization of Rondonin within cells, a fluorescein isothiocyanate (FITC) conjugate was prepared.

-

FITC Labeling: Rondonin (2 mg·mL⁻¹) was dissolved in 0.1 M sodium carbonate buffer (pH 9.0). FITC, dissolved in anhydrous DMSO (1 mg·mL⁻¹), was slowly added to the peptide solution while stirring.

-

Cellular Incubation: The FITC-labeled Rondonin was incubated with yeast cells.

-

Microscopy: The localization of the fluorescently labeled peptide was observed using fluorescence microscopy. This experiment demonstrated that Rondonin accumulates inside the yeast cells.[1]

Conclusion and Future Directions

Rondonin represents a promising new class of antimicrobial peptides with a distinct mechanism of action that involves intracellular targeting of nucleic acids. Its potent antifungal and antiviral activities, coupled with a lack of cytotoxicity to mammalian cells, make it an attractive candidate for further preclinical and clinical development. Future research should focus on optimizing its therapeutic efficacy, exploring its full spectrum of antiviral activity, and investigating its in vivo stability and pharmacokinetic profile. The synergistic interaction with other antimicrobial peptides like gomesin also warrants further investigation as a potential combination therapy to combat resistant infections.

References

- 1. Rondonin: antimicrobial properties and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rondonin: antimicrobial properties and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rondonin: antimicrobial properties and mechanism of action [agris.fao.org]

- 4. Rondonin an antifungal peptide from spider (Acanthoscurria rondoniae) haemolymph - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico bioprospecting of receptors associated with the mechanism of action of Rondonin, an antifungal peptide from spider Acanthoscurria rondoniae haemolymph - PMC [pmc.ncbi.nlm.nih.gov]

Rondonin Peptide: A Technical Guide on Structure, Function, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rondonin is a novel antimicrobial peptide (AMP) originating from the hemolymph of the spider Acanthoscurria rondoniae.[1] It is a fragment of the 'D' subunit of hemocyanin, suggesting a novel immune pathway in arachnids where hemocyanin acts as a precursor for AMPs.[2][3] This peptide exhibits potent antifungal and antiviral properties with a unique mechanism of action that does not involve membrane disruption, making it a person of interest for further research and therapeutic development.[2][3] This document provides a comprehensive overview of the structure, function, and mechanism of action of Rondonin, along with detailed experimental protocols for its characterization.

Rondonin Peptide Structure

Rondonin is a non-cationic, amphiphilic peptide with the following primary sequence and molecular characteristics:

The peptide's structure is notable for its lack of a net positive charge at neutral pH, which is uncharacteristic of many antimicrobial peptides that rely on electrostatic interactions with microbial membranes.[5]

Biological Function and Activity

Rondonin has demonstrated significant activity against a range of fungal and viral pathogens. Its efficacy is notably pH-dependent, with optimal activity in acidic environments (pH 4-5).[2][3]

Antifungal Activity

Rondonin is effective against various yeast species, including several Candida strains and Cryptococcus neoformans.[2] The minimum inhibitory concentration (MIC) varies depending on the fungal species and the pH of the environment.

Table 1: Antifungal Activity of Rondonin

| Fungal Species | Minimum Inhibitory Concentration (MIC) in μM |

| Candida albicans MDM8 | 16.75 - 33.5[2] |

| Candida albicans IOC 4558 | 40[5] |

| Candida krusei IOC 4559 | 40[5] |

| Candida glabrata IOC 4565 | 40[5] |

| Candida parapsilosis IOC 4564 | 40[5] |

| Candida tropicalis IOC 4560 | 40[5] |

| Candida guilliermondii IOC 4557 | 40[5] |

| Cryptococcus neoformans VNI (WM148) | 25 - 50 |

| Trichosporon sp. IOC 4569 | 40[5] |

Antiviral Activity

Rondonin has also shown promising antiviral activity against several RNA viruses.

Table 2: Antiviral Spectrum of Rondonin

| Virus | Type |

| Measles virus | RNA |

| H1N1 influenza virus | RNA |

| Encephalomyocarditis virus | RNA |

Synergistic Effects

Rondonin exhibits a synergistic effect when combined with another spider-derived antimicrobial peptide, gomesin. This synergy suggests potential for combination therapies to enhance efficacy and reduce the required dosage of each peptide.[2][3]

Table 3: Synergistic Antifungal Activity of Rondonin and Gomesin against C. albicans MDM8

| Peptide | MIC (μM) | Combination MIC (μM) |

| Rondonin | 25 | 1.5 |

| Gomesin | 0.6 | 0.15 |

[2]

Cytotoxicity

Importantly, Rondonin has been shown to be non-cytotoxic to mammalian cells, a crucial characteristic for its potential as a therapeutic agent.[2][3][4]

Mechanism of Action

The mechanism of action of Rondonin is distinct from many other antimicrobial peptides. Instead of disrupting the cell membrane, it is hypothesized to translocate across the fungal cell membrane and interact with intracellular targets.[2]

Interaction with Nucleic Acids

Experimental evidence suggests that Rondonin's primary mechanism of action involves binding to yeast DNA and RNA.[2][3] This interaction is believed to interfere with essential cellular processes, leading to the inhibition of fungal growth.[2] In silico studies have identified pyridoxine 5-phosphate synthase and outer membrane protein F as potential molecular targets for Rondonin in fungi.[5]

Caption: Proposed mechanism of Rondonin formation and action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Rondonin.

Peptide Synthesis

Rondonin can be chemically synthesized using the classic Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis methodology.[2]

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent (e.g., HATU) and a base (e.g., NMM) in DMF. Add this to the deprotected resin to form the peptide bond.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the Rondonin sequence (IIIQYEGHKH).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

Caption: Solid-phase synthesis workflow for Rondonin.

Antifungal Susceptibility Assay

The antifungal activity of Rondonin is determined using a liquid growth inhibition assay, following a modified version of the Clinical and Laboratory Standards Institute (CLSI) M-27A2 protocol.[2]

Protocol:

-

Microorganism Preparation: Culture the fungal strain (e.g., C. albicans) in a suitable broth (e.g., Potato Dextrose Broth - PDB) at 30°C for three days.

-

Peptide Dilution: Prepare a stock solution of Rondonin in sterile ultrapure water. Perform serial twofold dilutions of the peptide in a 96-well microtiter plate containing the appropriate growth medium (e.g., half-strength PDB) adjusted to the desired pH.

-

Inoculation: Add a standardized suspension of the fungal cells to each well.

-

Incubation: Incubate the microtiter plate at 30°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible fungal growth.

Nucleic Acid Binding Assay

This assay determines the ability of Rondonin to bind to DNA and RNA.[2]

Protocol:

-

Sample Preparation: Mix a fixed amount of genomic DNA (e.g., 100 ng) or total RNA with increasing concentrations of Rondonin peptide.

-

Incubation: Incubate the mixtures at room temperature for 10 minutes to allow for binding.

-

Gel Electrophoresis: Subject the samples to electrophoresis on a 0.8% agarose gel in TAE buffer.

-

Visualization: Stain the gel with an appropriate nucleic acid stain (e.g., ethidium bromide) and visualize under UV light.

-

Analysis: A retardation in the migration of the nucleic acid bands in the presence of the peptide indicates binding.

Caption: Workflow for the nucleic acid binding assay.

Future Directions

Rondonin presents a promising scaffold for the development of novel antifungal and antiviral agents. Its unique mechanism of action, targeting intracellular components rather than the cell membrane, may offer an advantage in overcoming resistance mechanisms that have evolved against membrane-disrupting peptides. Further research should focus on:

-

Structure-Activity Relationship Studies: To identify key residues responsible for its biological activity and to design more potent and selective analogs.

-

In Vivo Efficacy Studies: To evaluate the therapeutic potential of Rondonin in animal models of fungal and viral infections.

-

Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion of Rondonin in biological systems.

-

Elucidation of the Precise Intracellular Target: To further refine the understanding of its mechanism of action.

The discovery and characterization of Rondonin open up new avenues for the development of next-generation antimicrobial therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Rondonin: antimicrobial properties and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rondonin: antimicrobial properties and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rondonin: antimicrobial properties and mechanism of action [agris.fao.org]

- 5. In silico bioprospecting of receptors associated with the mechanism of action of Rondonin, an antifungal peptide from spider Acanthoscurria rondoniae haemolymph - PMC [pmc.ncbi.nlm.nih.gov]

Rondonin Peptide: A Technical Guide to its Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rondonin is a small antimicrobial peptide (AMP) originally isolated from the plasma of the spider Acanthoscurria rondoniae. This technical guide provides an in-depth overview of the current scientific understanding of Rondonin's antiviral properties. While research has established its activity against a range of RNA viruses, this document aims to consolidate the available data, detail the experimental methodologies used for its assessment, and provide visualizations of the experimental workflow.

Antiviral Spectrum of Rondonin

Rondonin has demonstrated inhibitory activity against several single-stranded RNA viruses. The primary research in this area has identified its efficacy against members of the Paramyxoviridae, Orthomyxoviridae, and Picornaviridae families.

Qualitative Antiviral Activity

Initial studies have qualitatively confirmed the antiviral effect of Rondonin by observing the inhibition of the cytopathic effect (CPE) in virus-infected cell cultures. In these experiments, cell monolayers treated with Rondonin and subsequently infected with the target virus showed a significant reduction in cell death and morphological changes compared to untreated, infected control cells. The protective effect of the peptide rendered the cell cultures treated with Rondonin similar in appearance to the uninfected negative control cells.[1][2]

Table 1: Qualitative Antiviral Spectrum of Rondonin Peptide

| Viral Family | Virus | Strain | Observed Effect |

| Paramyxoviridae | Measles virus | Edmonston | Inhibition of cytopathic effect |

| Orthomyxoviridae | Influenza A virus | H1N1 | Inhibition of cytopathic effect[1] |

| Picornaviridae | Encephalomyocarditis virus (EMCV) | - | Inhibition of cytopathic effect |

Note: As of the latest available research, specific quantitative data, such as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values for the antiviral activity of Rondonin, have not been published. The current understanding is based on qualitative assessments of viral inhibition.

Cytotoxicity

A critical aspect of any potential antiviral therapeutic is its safety profile concerning host cells. Studies have shown that Rondonin is not cytotoxic to mammalian cells at concentrations effective for its antimicrobial activity. Specifically, cytotoxicity assays using VERO cells (from African green monkey kidney) have demonstrated that Rondonin does not induce cell death at concentrations up to 200 µM.[2] This favorable cytotoxicity profile is a promising characteristic for its potential development as an antiviral agent.

Mechanism of Action

The proposed mechanism of action for Rondonin's antimicrobial activity, which may extend to its antiviral effects, involves the binding to nucleic acids (DNA/RNA) of the target organism rather than disruption of the cell membrane.[2] This intracellular mode of action distinguishes it from many other antimicrobial peptides that function by creating pores in microbial membranes. For viruses, this could imply an interference with viral genome replication or transcription processes within the host cell. However, the precise molecular interactions and the specific stages of the viral life cycle inhibited by Rondonin are yet to be fully elucidated.

Experimental Protocols

The primary method used to determine the antiviral activity of the Rondonin peptide is the Cytopathic Effect (CPE) Inhibition Assay . This assay is a widely used method to screen for antiviral compounds by measuring their ability to protect cells from virus-induced damage.

Principle of the CPE Inhibition Assay

The CPE inhibition assay is based on the principle that a viral infection often leads to morphological changes in host cells, such as rounding, detachment, and lysis, collectively known as the cytopathic effect. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the development of CPE.

Generalized Protocol for CPE Inhibition Assay with Rondonin

-

Cell Culture:

-

Mammalian cell lines susceptible to the virus of interest (e.g., VERO cells for H1N1, MDCK cells for Measles virus, L929 cells for EMCV) are cultured in appropriate growth medium in 96-well microtiter plates until a confluent monolayer is formed.

-

-

Peptide Preparation:

-

A stock solution of synthetic Rondonin peptide is prepared and serially diluted to obtain a range of desired concentrations.

-

-

Treatment and Infection:

-

The growth medium is removed from the cell monolayers.

-

The cells are washed with a serum-free medium.

-

The cells are then treated with the different concentrations of the Rondonin peptide.

-

Control wells are included:

-

Cell Control (Negative Control): Cells treated with medium only (no peptide, no virus).

-

Virus Control (Positive Control): Cells treated with medium only and infected with the virus.

-

-

The cells are then infected with a known titer of the target virus.

-

-

Incubation:

-

The plates are incubated at 37°C in a humidified atmosphere with 5% CO2. The incubation period varies depending on the virus and cell line, typically ranging from 3 to 5 days, allowing for the development of CPE in the virus control wells.[1]

-

-

Assessment of Cytopathic Effect:

-

The cell monolayers are observed daily under an inverted microscope to monitor the progression of CPE.

-

At the end of the incubation period, the cells are fixed and stained with a dye such as crystal violet, which stains the viable, adherent cells.

-

-

Data Analysis:

-

After staining, the plates are washed to remove excess dye, and the stained cell monolayers are visualized.

-

The antiviral activity is determined by the concentration of Rondonin that results in a visible reduction of CPE compared to the virus control.

-

For a quantitative analysis (which has not been reported for Rondonin), the dye can be solubilized, and the optical density is measured using a microplate reader. The IC50 value would then be calculated as the concentration of the peptide that inhibits the viral cytopathic effect by 50%.

-

Visualizations

Experimental Workflow for Antiviral Activity Assessment

The following diagram illustrates the general workflow for assessing the antiviral activity of the Rondonin peptide using a cytopathic effect (CPE) inhibition assay.

Caption: Workflow for Rondonin antiviral CPE inhibition assay.

Future Directions

The initial findings on the antiviral spectrum of Rondonin are promising and warrant further investigation. Key areas for future research include:

-

Quantitative Analysis: Determining the IC50 and EC50 values of Rondonin against a broader range of viruses is essential for a more precise understanding of its potency.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and the exact stage of the viral life cycle inhibited by Rondonin will be crucial for its development as a therapeutic.

-

In Vivo Studies: Evaluating the efficacy and safety of Rondonin in animal models of viral infection is a necessary next step to assess its therapeutic potential.

-

Structure-Activity Relationship Studies: Investigating how modifications to the amino acid sequence of Rondonin affect its antiviral activity could lead to the design of more potent and specific antiviral peptides.

Conclusion

Rondonin is an intriguing spider-derived peptide with a demonstrated, albeit qualitatively assessed, antiviral activity against several RNA viruses. Its non-cytotoxic nature and putative intracellular mechanism of action make it a person of interest for further antiviral drug discovery and development. The methodologies outlined in this guide provide a framework for future quantitative and mechanistic studies that are needed to fully realize the therapeutic potential of this promising biomolecule.

References

Rondonin: A Technical Guide to its Antifungal Activity Against Candida

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Rondonin, a peptide derived from the hemolymph of the spider Acanthoscurria rondoniae, with a specific focus on its activity against Candida species. This document synthesizes available quantitative data, details experimental methodologies, and explores the proposed mechanism of action, including relevant signaling pathways.

Executive Summary

Rondonin is a 1236 Da peptide with the primary sequence IIIQYEGHKH.[1][2] It has demonstrated significant antifungal activity against a range of human pathogenic yeasts, including various Candida species.[1][3] Notably, its mechanism of action does not involve membrane disruption, a common trait for many antimicrobial peptides. Instead, Rondonin is proposed to exert its antifungal effect by targeting intracellular components, specifically by binding to nucleic acids.[1][2] Its activity is pH-dependent, showing enhanced efficacy in acidic environments.[1][2] This guide consolidates the current understanding of Rondonin's anti-Candida potential, offering a valuable resource for the scientific and drug development communities.

Quantitative Antifungal Activity

The antifungal efficacy of Rondonin against Candida species has been quantified through various studies. The following tables summarize the key inhibitory concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of Rondonin against Candida albicans

| Strain | MIC Range (μM) | Maximum Tested Concentration (μM) |

| C. albicans MDM8 | 16.75 - 33.5 | 67 |

Data sourced from studies demonstrating the concentration-dependent inhibition of C. albicans growth by Rondonin.[1]

Table 2: General Antifungal Activity of Rondonin against Various Yeasts

| Yeast Species | MIC (μM) |

| Candida albicans (MDM8 and IOC 4558) | 40 |

| Candida krusei (IOC 4559) | 40 |

| Candida glabrata (IOC 4565) | 40 |

| Candida parapsilosis (IOC 4564) | 40 |

| Candida tropicalis (IOC 4560) | 40 |

| Candida guilliermondii (IOC 4557) | 40 |

| Cryptococcus neoformans | Active (MIC not specified) |

This table presents the broader antifungal spectrum of Rondonin as reported in the literature.[3]

Mechanism of Action

Rondonin's antifungal mechanism is distinct from many membrane-disrupting peptides. Evidence suggests an intracellular mode of action.

Key Findings:

-

No Membrane Interaction: Studies have shown that Rondonin does not significantly interact with or disrupt model membranes designed to mimic yeast cell membranes.[1][2]

-

Nucleic Acid Binding: Rondonin has been demonstrated to bind to yeast nucleic acids (DNA/RNA).[1][2] This interaction is believed to be a critical step in its antifungal activity, likely by interfering with essential cellular processes such as replication, transcription, or translation.

-

pH-Dependent Activity: The antifungal activity of Rondonin against Candida albicans is pH-dependent, with optimal activity observed at acidic pH levels (pH 4-5).[1][2]

-

Synergism: Rondonin exhibits synergistic activity with gomesin, another antimicrobial peptide, against human yeast pathogens.[1][2]

The proposed mechanism involves the peptide traversing the fungal cell wall and membrane without causing lysis, and subsequently accumulating in the cytoplasm to interact with nucleic acids.

Caption: Proposed mechanism of Rondonin's antifungal action.

Signaling Pathways

While direct studies on Rondonin's impact on specific Candida signaling pathways are yet to be published, its mode of action—binding to nucleic acids—suggests potential downstream effects on pathways crucial for fungal viability, stress response, and morphogenesis. Key pathways in Candida albicans that could be affected include:

-